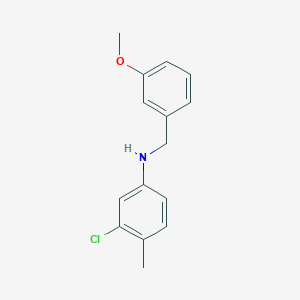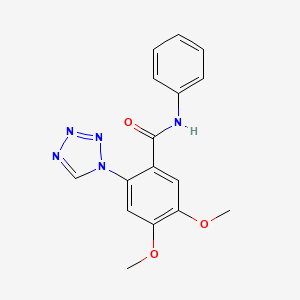
N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as FMG-9, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FMG-9 is a novel small molecule that has been synthesized and studied for its potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to induce apoptosis in cancer cells, which could potentially lead to the development of new cancer treatments. Additionally, N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have antibacterial properties, which could be useful in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is that it can be synthesized using a simple and efficient method. Additionally, N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of potential therapeutic applications, which makes it a promising compound for further study. However, one limitation of N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its activity.
Orientations Futures
There are several future directions for the study of N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Additionally, N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide could be studied in combination with other compounds to determine if it has synergistic effects. Finally, N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide could be studied in clinical trials to determine its safety and efficacy in humans.
Méthodes De Synthèse
N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-fluoroaniline, 3-methylbenzaldehyde, and N-methylglycine in the presence of a catalyst and a solvent. The resulting product is N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, which can be purified by recrystallization.
Applications De Recherche Scientifique
N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. N~1~-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been studied in vitro and in vivo for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-4-3-5-15(10-12)19(23(2,21)22)11-16(20)18-14-8-6-13(17)7-9-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDACWRMJEQEVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5731928.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5731941.png)
![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)

![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)
![ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)
![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)
![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)


![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)

![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)